7-Methyl-7,11-diazaspiro[5.6]dodecane
Description
7-Methyl-7,11-diazaspiro[5.6]dodecane is a spirocyclic compound characterized by a bicyclic structure where two rings share a single atom (spiro junction). The molecule contains two nitrogen atoms at positions 7 and 11, with a methyl substituent at position 5. These analogs are frequently employed in pharmaceutical research, catalysis, and chemical synthesis due to their conformational rigidity and tunable electronic properties.
Properties
IUPAC Name |
7-methyl-7,11-diazaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-9-5-8-12-10-11(13)6-3-2-4-7-11/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMCQKSDYSLBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCC12CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 7-Methyl-7,11-diazaspiro[5.6]dodecane and related spiro compounds:
Key Observations
Nitrogen Atom Positioning: Increasing nitrogen content (e.g., triazaspiro vs. For instance, 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane’s three N atoms make it a candidate for metal coordination or enzyme inhibition . this compound’s two N atoms may limit its polarity compared to triazaspiro analogs but improve lipid solubility.
Substituent Effects :
- Methyl Groups : Methylation at spiro junctions (e.g., C3 vs. C7) induces steric effects, altering conformational flexibility. For example, 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane’s methyl placement distinguishes it as a structural isomer with distinct reactivity .
- Oxygen/Sulfur Incorporation : Oxygen atoms (e.g., in 1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane) increase polarity and aqueous solubility, whereas sulfonyl groups (e.g., in 11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane) enhance electrophilicity and binding to biological targets .
Applications in Research :
- Extraction and Biosynthesis : Spiro compounds like 7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecane are used in taxane biosynthesis due to their biocompatibility and ability to stabilize reactive intermediates .
- Drug Discovery : Triazaspiro derivatives are explored as scaffolds for kinase inhibitors or GPCR modulators, leveraging their rigid structures for selective interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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